molecular formula C10H21NO B13201078 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol

2-[1-(Aminomethyl)cyclohexyl]propan-2-ol

Cat. No.: B13201078
M. Wt: 171.28 g/mol
InChI Key: AJZKBKFEUWRNEB-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclohexyl]propan-2-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexyl derivative with an aminomethyl group and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol typically involves the reaction of cyclohexylamine with formaldehyde and isopropanol under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and a hydrogen source, such as hydrogen gas, to facilitate the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclohexyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamines.

    Substitution: N-alkylated or N-acylated cyclohexyl derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclohexyl]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the cyclohexyl moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with a different substitution pattern.

    Cyclohexylamine: Shares the cyclohexylamine core but lacks the propan-2-ol moiety.

    2-(Aminomethyl)cyclohexanol: Similar structure with a hydroxyl group on the cyclohexane ring.

Uniqueness

2-[1-(Aminomethyl)cyclohexyl]propan-2-ol is unique due to the presence of both an aminomethyl group and a propan-2-ol moiety, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]propan-2-ol

InChI

InChI=1S/C10H21NO/c1-9(2,12)10(8-11)6-4-3-5-7-10/h12H,3-8,11H2,1-2H3

InChI Key

AJZKBKFEUWRNEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)CN)O

Origin of Product

United States

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